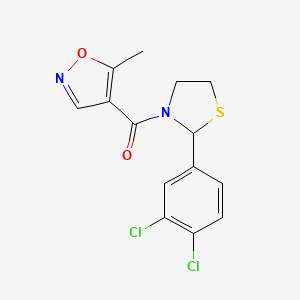

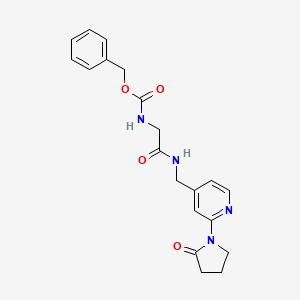

![molecular formula C22H14FN5OS B2967192 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891127-72-3](/img/structure/B2967192.png)

3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound. It contains a thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves strategies like heterocyclization of various substrates . The presence of a thiophene ring, a triazole moiety, and a pyridazine ring suggests that multiple steps might be involved in its synthesis, possibly including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The two benzene rings in similar compounds have been found to be inclined to one another . The presence of fluorine atoms could also influence the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given its complex structure. The presence of reactive groups like the triazole and thiophene moieties could make it participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) described the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research, particularly in the development of antitumor agents (Ilić et al., 2011).

Anticancer Activity

Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against several cancerous cell lines. Compounds demonstrated moderate to good antiproliferative potency, highlighting the potential of fluorine-substituted heterocycles in cancer drug development (Chowrasia et al., 2017).

Anti-HIV and CDK2 Inhibition

Makki et al. (2014) explored fluorine-substituted 1,2,4-triazinones for their potential as anti-HIV-1 and CDK2 inhibitors. Several compounds exhibited significant activities, indicating the relevance of such structures in developing therapies for HIV and cancer (Makki et al., 2014).

Anticonvulsant Activity

Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines by Kelley et al. (1995) demonstrated potent anticonvulsant activity, suggesting the utility of triazolo[4,3-a]pyrazines in developing treatments for epilepsy (Kelley et al., 1995).

Antimicrobial and Insecticidal Agents

A study on the synthesis and characterization of bioactive sulfonamide thiazole derivatives by Soliman et al. (2020) indicated potent insecticidal effects against Spodoptera littoralis, as well as antimicrobial activities. This demonstrates the broader applications of such compounds in agriculture and antimicrobial drug development (Soliman et al., 2020).

将来の方向性

作用機序

Target of Action

The primary targets of 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide are likely to be various enzymes and receptors in the biological system . The compound’s triazole nucleus, which contains two carbon and three nitrogen atoms, is readily capable of binding with these targets .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of Cytochrome P450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it may incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

Triazole compounds, in general, are known to bind readily in the biological system with a variety of enzymes and receptors , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. As mentioned earlier, one potential effect is the initiation of cell death via the mitochondrial apoptotic pathway .

特性

IUPAC Name |

3-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN5OS/c23-16-6-1-5-15(12-16)22(29)24-17-7-2-4-14(13-17)18-9-10-20-25-26-21(28(20)27-18)19-8-3-11-30-19/h1-13H,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMPWSXTXZJTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(oxan-4-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2967109.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)

![2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2967123.png)

![3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide](/img/structure/B2967125.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2967126.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)